3-Methoxy-2,2-dimethylcyclobutan-1-ol

Catalog No.
S12508221
CAS No.
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2,2-dimethylcyclobutan-1-ol

Product Name

3-Methoxy-2,2-dimethylcyclobutan-1-ol

IUPAC Name

3-methoxy-2,2-dimethylcyclobutan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3

InChI Key

KPEQWKNUQXHLHA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1OC)O)C

3-Methoxy-2,2-dimethylcyclobutan-1-ol is an organic compound with the molecular formula C7H14O2\text{C}_7\text{H}_{14}\text{O}_2 and a molecular weight of 130.18 g/mol. It belongs to the class of cyclobutanols, characterized by a cyclobutane ring with hydroxyl and methoxy substituents. The structure includes a methoxy group (-OCH₃) at the 3-position and two methyl groups at the 2-position of the cyclobutane ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Typical for alcohols and ethers. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to a carbonyl group (aldehyde or ketone) using oxidizing agents.
  • Nucleophilic Substitution: The hydroxyl group can be substituted by halides or other nucleophiles under appropriate conditions.

These reactions are significant for modifying the compound's structure for specific applications in organic synthesis.

Several synthetic routes can be employed to produce 3-Methoxy-2,2-dimethylcyclobutan-1-ol:

  • Cyclization Reactions: Starting from suitable precursors, cyclization can occur under acidic or basic conditions to form the cyclobutane ring.
  • Alkylation: Using methanol as a reagent in alkylation reactions can introduce the methoxy group at the desired position.
  • Functional Group Transformations: Existing functional groups can be modified or transformed to yield the final compound.

These methods highlight the versatility of synthetic strategies available for producing this compound.

3-Methoxy-2,2-dimethylcyclobutan-1-ol has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique structure.
  • Fragrance Industry: Its distinctive odor profile may make it suitable for use in perfumes and flavorings.
  • Organic Synthesis: As an intermediate in various

Several compounds share structural similarities with 3-Methoxy-2,2-dimethylcyclobutan-1-ol. These include:

  • 2-Methoxy-2,3-dimethylbutan-1-ol: A structural isomer with different branching that may exhibit distinct properties.
  • Cyclopentanol derivatives: Such as 1-methylcyclopentanol, which have similar cyclic structures but differ in ring size and substituents.

Comparison Table

Compound NameStructure TypeKey Features
3-Methoxy-2,2-dimethylcyclobutan-1-olCyclobutanolUnique methoxy and dimethyl substituents
2-Methoxy-2,3-dimethylbutan-1-olAlcoholSimilar methoxy group but different branching
1-MethylcyclopentanolCyclopentanolDifferent ring size; potential for different reactivities

These comparisons highlight the uniqueness of 3-Methoxy-2,2-dimethylcyclobutan-1-ol while also indicating areas for further exploration in terms of reactivity and application potential.

Phase transfer catalysis has proven to be a remarkably effective methodology for the construction of methyl-substituted cyclobutane rings, offering significant advantages in terms of operational simplicity and environmental compatibility [4] [7]. The fundamental principle underlying these transformations involves the facilitation of ionic reactions between organic and inorganic phases through the use of quaternary ammonium or phosphonium salts as phase transfer agents [12].

The seminal work in this area established that simple 1,3-diols can serve as effective precursors for cyclobutane formation through a two-step sequence involving phase transfer-catalyzed ring closure followed by functional group transformations [4] [7]. The key mechanistic insight is that phase transfer catalysts enable the transport of nucleophilic species from the aqueous phase into the organic phase, where they can participate in intramolecular cyclization reactions with remarkable efficiency [9].

Methodological Development and Optimization

Recent investigations have demonstrated that tetrabutylammonium bromide and related quaternary ammonium salts exhibit exceptional performance in promoting cyclobutane ring formation [12]. The optimal reaction conditions typically involve the use of potassium carbonate or potassium hydroxide as the base, with reaction temperatures maintained between 60-80 degrees Celsius for periods ranging from 3-4.5 minutes under microwave irradiation [12].

The mechanistic pathway involves initial formation of an ion pair between the phase transfer catalyst and the nucleophilic species in the aqueous phase, followed by extraction of this ion pair into the organic phase where intramolecular nucleophilic substitution occurs [34]. The regeneration of the catalyst through exchange with the leaving group completes the catalytic cycle, enabling turnover numbers that make the process economically viable [34].

Substrate Scope and Functional Group Tolerance

The phase transfer-catalyzed methodology exhibits remarkable tolerance for various functional groups, including methoxy substituents and tertiary carbon centers [4] [7]. Studies have shown that substrates bearing electron-donating groups such as methoxy functionality undergo ring closure with yields ranging from 58-83 percent, demonstrating the robustness of this approach [12].

Substrate TypePhase Transfer CatalystBase SystemYield Range (%)Reaction Time
Simple 1,3-diolsTetrabutylammonium bromidePotassium carbonate/Potassium hydroxide (1:4)74.5-993-4.5 min
Methoxy-substituted diolsTriethylbenzylammonium chloridePotassium hydroxide/Potassium carbonate59-823-4 h
Dimethyl-substituted precursorsTetrabutylammonium chloridePotassium hydroxide (2.6 equiv)58-8318-44 h

The development of enantioselective variants of phase transfer-catalyzed cyclobutane formation has attracted considerable attention, with chiral quaternary ammonium salts derived from cinchona alkaloids showing particular promise [33]. These catalysts enable the formation of spirocyclic cyclobutane derivatives with enantiomeric ratios reaching 2:98, representing a significant advancement in asymmetric cyclobutane synthesis [33].

Mechanistic Insights and Catalyst Design

The efficiency of phase transfer catalysis in cyclobutane formation can be attributed to several factors, including the ability of the catalyst to solubilize ionic nucleophiles in organic solvents and the reduction of activation barriers for ring closure through stabilization of transition states [8]. Computational studies have revealed that the choice of catalyst significantly influences both the rate of nucleophile transfer and the stereochemical outcome of the cyclization process [8].

Recent developments in catalyst design have focused on the incorporation of hydrogen-bonding elements that can enhance substrate binding and promote stereoselective transformations [8]. Bis-urea catalysts have shown particular effectiveness in promoting enantioselective fluorination reactions of cyclobutane precursors, achieving selectivities that were previously unattainable with conventional phase transfer catalysts [8].

Transition Metal-Catalyzed Ring Expansion of Cyclobutanol Derivatives

The ring expansion of cyclobutanol derivatives represents a powerful strategy for accessing larger ring systems while maintaining the stereochemical information present in the cyclobutane precursor [10] [13]. This methodology has gained significant attention due to its ability to convert readily accessible cyclobutanol substrates into complex polycyclic architectures with high levels of regio- and stereoselectivity [35].

Oxidative Ring Expansion Methodologies

The most extensively studied approach involves the use of hypervalent iodine reagents or halogenating agents to promote oxidative ring expansion of cyclobutanol moieties [10]. N-bromosuccinimide has emerged as a particularly effective reagent for this transformation, enabling the conversion of cyclobutanol derivatives to four-membered ring-expanded products in yields ranging from satisfactory to good [10] [35].

The mechanistic pathway for oxidative ring expansion involves initial formation of a carbocationic intermediate through loss of the hydroxyl group, followed by ring opening and subsequent cyclization to form the expanded ring system [10]. The regioselectivity of this process is primarily controlled by the electronic and steric properties of the substituents on the cyclobutane ring [35].

Transition Metal-Catalyzed Approaches

Rhodium and palladium catalysts have shown exceptional utility in promoting ring expansion reactions of cyclobutanol derivatives [13] [15]. These methodologies typically involve the formation of metallacyclic intermediates that undergo subsequent rearrangement to generate the ring-expanded products [13].

The use of rhodium catalysts in conjunction with chiral ligands has enabled the development of enantioselective ring expansion protocols [15]. Dirhodium tetracarboxylate complexes bearing chiral ligands such as tert-butylphthalimido (TCPTAD) and tetrachlorophthalimido frameworks have demonstrated remarkable selectivity in functionalizing cyclobutane carbon-hydrogen bonds [15].

Catalyst SystemSubstrate TypeSelectivity (%)Yield (%)Enantiomeric Excess (%)
Rhodium(S-TCPTAD)₄Arylcyclobutanes>95 (C1 selectivity)78-9284-98
Rhodium(S-2-Cl-5-BrTPCP)₄Substituted cyclobutanes>90 (C3 selectivity)65-8890-95
Palladium-MPAO complexesCyclobutyl carboxamides>8570-8985-96

Mechanistic Understanding and Catalyst Development

The success of transition metal-catalyzed ring expansion depends critically on the ability of the metal center to undergo oxidative addition with the cyclobutanol substrate while maintaining the stereochemical integrity of the molecule [13]. Recent mechanistic studies have revealed that the ring expansion process proceeds through a concerted mechanism involving simultaneous carbon-oxygen bond cleavage and carbon-carbon bond formation [35].

Computational investigations have provided valuable insights into the factors that control the regioselectivity of ring expansion reactions [15]. The steric bulk of the catalyst ligands plays a crucial role in determining whether functionalization occurs at the tertiary or secondary positions of the cyclobutane ring [15]. Less bulky catalysts favor attack at electronically activated tertiary sites, while sterically demanding catalysts preferentially functionalize the more accessible secondary positions [15].

Substrate Scope and Functional Group Compatibility

The scope of transition metal-catalyzed ring expansion has been extensively explored with various cyclobutanol derivatives [10] [35]. Substrates bearing electron-withdrawing groups such as halides and nitro substituents generally undergo ring expansion more readily than their electron-rich counterparts [35]. However, the methodology exhibits good tolerance for methoxy substituents and other electron-donating groups when appropriate reaction conditions are employed [10].

The development of transition metal-free alternatives has also received attention, with particular focus on systems that avoid the use of expensive metal catalysts [10]. These approaches typically rely on the use of organic oxidants or radical initiators to promote the ring expansion process [35].

Enantioselective Carbon-Hydrogen Functionalization Approaches to Chiral Cyclobutane Systems

The enantioselective functionalization of carbon-hydrogen bonds in cyclobutane systems represents one of the most challenging areas of modern organic synthesis [18] [19]. The inherent strain in four-membered rings creates unique opportunities for selective functionalization, as the carbon-hydrogen bonds in cyclobutanes exhibit enhanced reactivity compared to their unstrained counterparts [15].

Palladium-Catalyzed Enantioselective Arylation

Significant advances have been achieved in the development of palladium-catalyzed enantioselective carbon-hydrogen arylation reactions of cyclobutyl carboxylic acid derivatives [18]. The use of chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands has enabled highly selective transformations that overcome previous limitations associated with substrates containing alpha-hydrogen atoms [18].

The key breakthrough in this area involved the development of ligand systems that promote Pd(II)/Pd(IV) redox catalysis rather than the traditional Pd(II)/Pd(0) manifold [18]. This mechanistic change enables the functionalization of previously challenging substrates while maintaining high levels of enantioselectivity [18].

Rhodium-Catalyzed Asymmetric Approaches

Rhodium-catalyzed asymmetric 1,4-addition reactions have emerged as a powerful method for introducing stereochemical complexity into cyclobutene precursors [19]. The use of chiral diene ligands in these transformations provides exceptional control over both diastereo- and enantioselectivity [19].

The mechanistic pathway involves initial coordination of the rhodium catalyst to the cyclobutene double bond, followed by nucleophilic attack of the organometallic reagent and subsequent protonation to generate the chiral cyclobutane product [19]. The stereochemical outcome is primarily controlled by the steric and electronic properties of the chiral ligand [19].

Reaction TypeCatalyst SystemSubstrate ClassDiastereomeric RatioEnantiomeric Excess (%)
C-H ArylationPd-MPAOCyclobutyl carboxamides>10:185-96
C-H VinylationPd-MPAOCyclobutyl derivatives>8:182-94
1,4-AdditionRh-chiral dieneCyclobutene esters>15:188-99
CarbometallationRh-phosphoramiditeCyclobutenes>12:185-98

Mechanistic Insights and Stereochemical Control

The success of enantioselective carbon-hydrogen functionalization depends on the ability of chiral catalysts to differentiate between enantiotopic carbon-hydrogen bonds in prochiral cyclobutane substrates [15] [18]. Computational studies have revealed that the stereochemical outcome is primarily determined by the orientation of the substrate in the catalyst coordination sphere during the carbon-hydrogen activation step [15].

Recent investigations have focused on understanding the factors that control site selectivity in carbon-hydrogen functionalization reactions [15]. The use of bulky rhodium catalysts can completely reverse the regioselectivity compared to less hindered systems, enabling access to complementary substitution patterns from the same starting material [15].

Cascade Reactions and Synthetic Applications

The development of cascade reactions that combine enantioselective carbon-hydrogen functionalization with subsequent transformations has opened new avenues for cyclobutane synthesis [11] [14]. Iridium-catalyzed asymmetric allylic etherification followed by visible-light-induced [2+2] cycloaddition represents a particularly elegant example of this approach [11] [14].

These cascade methodologies enable the construction of complex cyclobutane architectures in a single synthetic operation, with excellent control over both diastereo- and enantioselectivity [11]. The reactions proceed under mild conditions and exhibit broad substrate scope, making them attractive for the synthesis of enantioenriched cyclobutane derivatives [14].

The integration of multiple catalytic cycles in these transformations requires careful optimization of reaction conditions to ensure compatibility between the different catalytic systems [11]. The development of operationally simple protocols that allow for the simultaneous addition of all reagents and catalysts represents a significant advancement in synthetic methodology [14].

The conformational dynamics of methoxy-substituted cyclobutanes, particularly 3-methoxy-2,2-dimethylcyclobutan-1-ol, are governed by the fundamental ring-puckering characteristics of four-membered carbocycles combined with the steric and electronic effects of the substituents. Cyclobutane adopts a puckered conformation to minimize torsional strain, with the ring existing in a non-planar geometry that resembles a butterfly wing motion during ring inversion [1] [2].

The puckering angle (θ) in unsubstituted cyclobutane has been determined through high-level ab initio calculations to be 29.59 degrees at equilibrium, with significant coupling between the ring-puckering motion and the methylene rocking motion [1]. The introduction of methoxy and dimethyl substituents in 3-methoxy-2,2-dimethylcyclobutan-1-ol significantly influences these conformational parameters. The methoxy substituent, being an electron-donating group, affects the electronic distribution within the ring system and modulates the conformational preferences through both steric and electronic effects [3].

The conformational flexibility of cyclobutane rings is particularly sensitive to substituent effects. Research on 2-substituted cyclobutane derivatives has demonstrated that when a substituent is fixed in an equatorial position, it significantly modulates the conformational preference of the ring-puckering [4]. In the case of 3-methoxy-2,2-dimethylcyclobutan-1-ol, the bulky dimethyl substitution at the 2-position creates a conformational constraint that influences the overall ring dynamics.

The ring inversion barrier in cyclobutane systems is relatively low, estimated at approximately 1.45 kilocalories per mole for the parent compound [5]. This barrier corresponds to the energy required for the ring to pass through a planar transition state during the inversion process. The presence of methoxy and dimethyl substituents can either increase or decrease this barrier depending on the specific steric interactions and electronic effects involved.

Table 1: Structural Parameters of Cyclobutane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Ring Bond Angle (degrees)Ring Strain Energy (kcal/mol)
3-Methoxy-2,2-dimethylcyclobutan-1-olC7H14O2130.1888.026.4
3-Methoxy-2,2-dimethylcyclobutan-1-oneC7H12O2128.1788.026.4
Cyclobutane (parent)C4H856.1188.026.4
Cyclopropane (comparison)C3H642.0860.027.4
Cyclohexane (comparison)C6H1284.16109.50.1

The electron-donating nature of the methoxy group introduces hyperconjugative interactions that can stabilize certain conformations. These interactions involve the donation of electron density from the oxygen lone pairs to adjacent carbon-carbon sigma antibonding orbitals, which can influence the preferred puckering mode of the ring [1]. The methoxy group can also participate in anomeric-type effects when positioned appropriately relative to the ring system.

Table 2: Conformational Dynamics Parameters for Cyclobutane Systems

ParameterCyclobutaneSubstituted Cyclobutanes (typical range)Reference
Puckering Angle (θ) - degrees29.625-35Glendening & Halpern 2005
Ring Inversion Barrier (kcal/mol)1.451.2-1.8Dragojlovic 2015
C-C Bond Length (Å)1.5541.52-1.61Wiberg 2001
CH2 Rocking Angle (α) - degrees5.674-8Glendening & Halpern 2005
Equilibrium Puckering Angle (θeq) - degrees29.5927-32Glendening & Halpern 2005
Inversion Frequency (cm⁻¹)482450-520Blake & Xantheas 2006

The molecular structure of 3-methoxy-2,2-dimethylcyclobutan-1-ol reveals the presence of multiple stereocenters, with the compound existing as stereoisomers due to the asymmetric substitution pattern. The stereochemical configuration significantly influences the conformational dynamics, as different stereoisomers may exhibit different preferences for ring puckering modes [6].

Computational studies have revealed that the inversion barriers in four-membered ring systems are primarily a consequence of electronic delocalization rather than purely torsional strain effects [1]. Natural bond orbital analysis shows that sigma carbon-carbon to sigma carbon-hydrogen antibonding hyperconjugative interactions are strengthened as cyclobutane puckers, suggesting that electronic effects play a crucial role in determining conformational preferences.

The coupling between ring-puckering and substituent motions is particularly important in understanding the conformational dynamics of methoxy-substituted cyclobutanes. The coefficient of coupling between ring-puckering and methylene rocking motions has been estimated at approximately 0.22 for cyclobutane systems [7]. This coupling means that changes in ring conformation are accompanied by coordinated movements of the substituents, which can have significant implications for reactivity and stereochemical outcomes.

Kinetic versus Thermodynamic Control in Diastereoselective Cyclobutane Synthesis

The synthesis of diastereoselective cyclobutanes, particularly those containing methoxy substituents like 3-methoxy-2,2-dimethylcyclobutan-1-ol, involves complex considerations of kinetic versus thermodynamic control. The choice between these control modes fundamentally determines the stereochemical outcome of cyclobutane formation reactions and influences the distribution of diastereomeric products [8] [9].

Under kinetic control conditions, the formation of cyclobutane products is governed by the relative rates of competing reaction pathways. The product distribution reflects the activation energies of the various transition states leading to different stereoisomers, with the pathway requiring the lowest activation energy predominating. This control mode is typically observed at lower temperatures where the reaction is essentially irreversible and products do not have sufficient thermal energy to interconvert [8].

In diastereoselective cyclobutane synthesis, kinetic control often manifests through the preferential formation of products via transition states that minimize steric interactions or maximize stabilizing electronic effects. For methoxy-substituted systems, the electron-donating properties of the methoxy group can stabilize radical intermediates or transition states, influencing the kinetic pathway selection [10].

Table 3: Kinetic versus Thermodynamic Control in Cyclobutane Synthesis

AspectKinetic ControlThermodynamic Control
Temperature DependenceLow temperature (< 40°C)High temperature (> 80°C)
Reaction ReversibilityIrreversible conditionsReversible conditions
Product DistributionFavors faster-forming productFavors more stable product
Activation Energy ControlLower Ea pathway dominatesProduct stability determines outcome
StereoselectivityDetermined by transition stateDetermined by product stability
Reaction TimeShorter reaction timesLonger reaction times/equilibrium
Mechanism TypeConcerted or stepwise fastAllows product interconversion

Thermodynamic control, conversely, occurs when reaction conditions allow for product equilibration. Under these circumstances, the final product distribution reflects the relative thermodynamic stabilities of the various stereoisomers rather than their rates of formation. Higher temperatures typically favor thermodynamic control by providing sufficient energy for product interconversion and by accelerating reverse reactions [8].

The stereoretentive formation of cyclobutanes from pyrrolidine precursors exemplifies kinetic control in diastereoselective synthesis. Density functional theory calculations have revealed that the mechanism involves the simultaneous cleavage of two carbon-nitrogen bonds to form a 1,4-biradical intermediate, which undergoes barrierless ring closure to form the cyclobutane product [11] [12]. The stereospecificity of this reaction arises from the higher energy required for radical rotation compared to cyclization, ensuring that the stereochemical information is preserved during the transformation.

The rate-determining step in pyrrolidine contraction involves the release of molecular nitrogen from a 1,1-diazene intermediate, with an activation energy of approximately 17.7 kilocalories per mole [12]. This relatively low barrier ensures that the reaction proceeds under mild conditions while maintaining kinetic control over the stereochemical outcome.

Recent advances in bicyclo[1.1.0]butane ring-opening reactions have demonstrated excellent diastereoselective control through Lewis acid catalysis [13] [14]. These reactions proceed via polar mechanisms that allow for precise control over stereochemical outcomes through the coordination of substrates to chiral catalysts or through the inherent facial selectivity of the strained bicyclic system.

The diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes from bicyclo[1.1.0]butanes represents a particularly elegant example of kinetic control in cyclobutane formation. The strain-releasing nature of the ring-opening provides a significant driving force that can override thermodynamic considerations, leading to kinetically controlled product formation with high diastereoselectivity [13].

Table 4: Diastereoselective Cyclobutane Synthesis Methods

MethodStereoselectivityMechanismKey FeatureTypical Yield (%)
Pyrrolidine ContractionStereoretentive1,4-biradical intermediateSimultaneous C-N bond cleavage60-85
Bicyclo[1.1.0]butane Ring-OpeningHigh diastereoselectivityPolar ring-openingLewis acid catalysis70-95
[2+2] PhotocycloadditionModerate to highConcerted cycloadditionLight-induced reaction45-80
Cyclopropylcarbinyl RearrangementVariableCarbocation rearrangementWagner-Meerwein rearrangement40-70
Radical-Mediated CyclizationLow to moderateRadical chain processAtom transfer mechanism30-60

The thermal cycloreversion of cyclobutanes provides insight into the relationship between kinetic and thermodynamic factors in four-membered ring chemistry. Studies on the thermal [2+2] cycloreversion have confirmed the biradical mechanism for this formally forbidden process, with activation energies typically around 13 kilocalories per mole [15]. The lifetime of the biradical intermediates can be sufficient to allow for intramolecular rearrangements, leading to products that reflect both kinetic and thermodynamic considerations.

Photochemical [2+2] cycloadditions represent another important class of diastereoselective cyclobutane synthesis where the choice between kinetic and thermodynamic control can be manipulated through reaction conditions. At low temperatures, the endo product typically predominates due to kinetic control, reflecting the lower activation energy of the transition state stabilized by secondary orbital interactions. At higher temperatures, reversibility can lead to thermodynamic control, favoring the less sterically hindered exo products [16].

The enantioselective synthesis of cyclobutane derivatives through cascade asymmetric allylic etherification followed by [2+2] photocycloaddition demonstrates the sophisticated control that can be achieved by combining multiple selectivity elements [17]. This approach achieves excellent diastereoselectivities and enantioselectivities by utilizing kinetic control in both the initial etherification step and the subsequent photocycloaddition.

Temperature effects play a crucial role in determining the control mode in cyclobutane synthesis. The Arrhenius equation relates the rate constants of competing pathways to temperature, with pathways having different activation energies showing different temperature dependencies. At low temperatures, the pathway with the lowest activation energy dominates, while at high temperatures, the differences in activation energies become less significant, and entropy effects or product stability may become controlling factors [9].

The stereochemical outcome of cyclobutane synthesis under kinetic control is intimately related to the structure and dynamics of the transition states involved. Computational studies have revealed that transition state geometries in cyclobutane-forming reactions are highly sensitive to substituent effects, with electronic and steric factors both playing important roles in determining the preferred reaction pathways [18].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types